molecular formula C26H22O2 B1666686 Benzopinacol CAS No. 464-72-2

Benzopinacol

Cat. No.: B1666686
CAS No.: 464-72-2
M. Wt: 366.4 g/mol
InChI Key: MFEWNFVBWPABCX-UHFFFAOYSA-N
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Description

Benzopinacol, also known as 1,1,2,2-tetraphenylethane-1,2-diol, is an organic compound that is often used as an intermediate in organic synthesis. It is characterized by the presence of two hydroxyl groups attached to a central carbon atom, which is also bonded to four phenyl groups. This compound is notable for its role in photochemical reactions and its ability to undergo rearrangement to form benzopinacolone .

Mechanism of Action

Target of Action

Benzopinacol, a type of diol, primarily targets carbonyl groups in organic compounds . The compound’s primary role is to act as a reducing agent in chemical reactions, particularly in the Pinacol coupling reaction .

Mode of Action

This compound interacts with its targets through a process known as the Pinacol rearrangement . This rearrangement is a molecular rearrangement where a 1,2-diol rearranges to form a carbonyl compound under acidic conditions . The reaction is potentially reversible and is catalyzed by proton transfer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Pinacol coupling reaction . This reaction forms a carbon-carbon bond between the carbonyl groups of an aldehyde or a ketone in the presence of an electron donor in a free radical process . The reaction product is a vicinal diol .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not readily available, the compound’s molecular weight (366.46) and formula (C26H22O2) suggest that it is relatively non-polar . This could impact its absorption and distribution within biological systems.

Result of Action

The primary result of this compound’s action is the formation of a vicinal diol through the Pinacol coupling reaction . This can lead to the production of various organic compounds depending on the starting materials .

Action Environment

The course of the Pinacol rearrangement, and thus the action of this compound, can be influenced by several environmental factors. These include the type of acid used, concentration, solvent, and temperature . Additionally, factors such as steric hindrance and the stability of intermediate carbocations can also influence the rearrangement .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzopinacol is typically synthesized through the photochemical reduction of benzophenone. The process involves the exposure of a benzophenone solution in ethanol to sunlight, which induces the formation of this compound through a radical mechanism. The reaction is catalyzed by ultraviolet light, which promotes the homolytic cleavage of the carbonyl group in benzophenone, leading to the formation of this compound .

Industrial Production Methods: In an industrial setting, this compound can be produced by the reduction of benzophenone using various reducing agents such as zinc and sulfuric acid, aluminum amalgam, or magnesium and magnesium iodide. The reaction conditions typically involve the use of solvents like isopropyl alcohol or absolute ethyl alcohol, and the process may be carried out under controlled light exposure to optimize yield .

Chemical Reactions Analysis

Types of Reactions: Benzopinacol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Benzopinacolone: Formed through the oxidation of this compound.

    Various Alcohol Derivatives: Formed through further reduction of this compound.

Comparison with Similar Compounds

    Pinacol: Similar to benzopinacol, pinacol is a diol that undergoes the pinacol rearrangement to form pinacolone.

    Benzopinacolone: The oxidation product of this compound, which is a ketone.

    Tetraphenylethylene: A compound with a similar structure but without the hydroxyl groups.

Uniqueness of this compound: this compound is unique due to its ability to undergo photochemical reduction and its role as an intermediate in the synthesis of various organic compounds. Its structure, characterized by four phenyl groups and two hydroxyl groups, allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

1,1,2,2-tetraphenylethane-1,2-diol
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InChI

InChI=1S/C26H22O2/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MFEWNFVBWPABCX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O
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Molecular Formula

C26H22O2
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DSSTOX Substance ID

DTXSID2060048
Record name 1,2-Ethanediol, 1,1,2,2-tetraphenyl-
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Molecular Weight

366.4 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS]
Record name Benzopinacol
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CAS No.

464-72-2
Record name Benzopinacol
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Record name BENZOPINACOL
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Synthesis routes and methods

Procedure details

Ethyl red (2.0 mg), 1,1'-diethyl-2,4'-cyanine iodide, was dissolved in 2.0 ml. of acetone/2-methoxyethanol. Then, 50 mg of 4,4"-dimethoxy-2,3,5,6,2",3",5",6"-octafluorobenzopinacol was added. The solution was mixed with 1.0 ml of 20 percent polysulfonamide polymer solution (acetone/2-methoxyethanol (1:1)). The solution was mixed and coated on poly(ethylene terephthalate) film base at a wet thickness of 0.098 mm. It was allowed to dry at 49° C. for 15 minutes. The dye in the film had λ max at 565 nm, and at 530 nm, the optical density was 1.8 and 0.93, respectively. The film was heated at 160° C. for 10 seconds. The optical density of the heated film was 0.20 at λ=565 and 0.18 at 530 nm. The reduction in the dye density was 89 percent and 81 percent, at the two wavelengths. The same results were obtained after the film had been held in storage at room temperature for 6 months.
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,4"-dimethoxy-2,3,5,6,2",3",5",6"-octafluorobenzopinacol
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
acetone 2-methoxyethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
acetone 2-methoxyethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of benzopinacol?

A1: this compound has the molecular formula C26H22O2 and a molecular weight of 366.45 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy. [] These techniques provide information about the functional groups present in the molecule, the arrangement of atoms, and its electronic transitions.

Q3: Is this compound thermally stable?

A3: this compound exhibits thermal instability and undergoes a characteristic reaction called the pinacol rearrangement upon heating in the presence of an acid. [, , ]

Q4: What is the pinacol rearrangement, and how does it apply to this compound?

A4: The pinacol rearrangement is an acid-catalyzed dehydration-rearrangement reaction of vicinal diols like this compound, resulting in the formation of a ketone. [, , , , ] In the case of this compound, the major product is benzopinacolone (1,2,2,2-tetraphenylethanone).

Q5: Are there variations in the pinacol rearrangement of this compound?

A5: Yes, the pinacol rearrangement of this compound can proceed through different pathways depending on the reaction conditions and catalysts used. For instance, reactions with DMSO-SbCl5 complex in nitroethane can lead to different product ratios compared to reactions using iodine-acetic acid. []

Q6: Can the pinacol rearrangement be performed on polymers containing this compound units?

A6: Yes, novel reactive polymers containing condensed this compound units in their backbone have been synthesized. [] These polymers can undergo acid-catalyzed pinacol rearrangement, transforming them into poly(benzopinacolone)s with distinct optical and thermal properties.

Q7: Can this compound act as a polymerization initiator?

A7: Yes, this compound derivatives have been explored as polymerization initiators. For instance, polybenzopinacols, synthesized through photopolymerization of benzophenone derivatives, can thermally decompose into diarylhydroxymethyl radicals, initiating the radical polymerization of monomers like styrene. []

Q8: Beyond polymerization, what other reactions involve this compound?

A8: this compound participates in several other reactions:

  • Oxidation: this compound can be oxidized to benzophenone using various oxidizing agents like (tropon-2-ylimino)pnictoranes. []
  • Reduction: this compound can be formed through the photoreduction of benzophenone, often in the presence of a hydrogen donor like isopropyl alcohol or ethanol. [, ]
  • Formation of Metal Complexes: Uranium benzopinacolates have been isolated from reactions of benzophenone with UCl4 and Na(Hg). []

Q9: How is this compound involved in photochemical reactions?

A9: this compound is often generated through the photochemical dimerization of benzophenone. This reaction, typically conducted in the presence of a hydrogen-donating solvent like isopropyl alcohol, involves the formation of a benzophenone ketyl radical intermediate. [, ]

Q10: Can photochemical reactions of this compound be controlled to yield specific products?

A10: Yes, the morphology of this compound crystals obtained through laser-induced precipitation from benzophenone in ethanol/water mixtures can be controlled by adjusting the laser energy. []

Q11: Have there been any computational chemistry studies involving this compound?

A11: Density functional theory (DFT) calculations have been used to understand the structure and reactivity of the this compound radical cation. [] These calculations aided in identifying its structure as a stable complex formed by two interacting moieties.

Q12: How does the structure of this compound derivatives affect their reactivity?

A12: Studies investigating the photoinduced hydrosilylation of olefins using benzophenone as a photoinitiator revealed that the structure of the silane influences its reactivity. [] Specifically, replacing Si–H bonds with phenyl groups in the silane, as seen in diphenylsilane and triphenylsilane, increased the reaction yield, likely due to electronic effects.

Q13: Does this compound have any applications in material science?

A13: this compound can be utilized for surface modification of polymers like poly(ether ether ketone) (PEEK). [] This process, often involving photoinduced self-initiated grafting, can introduce desired functionalities to the polymer surface, enhancing its biocompatibility for biomedical applications.

Q14: Are there any known environmental concerns regarding this compound?

A14: While specific information about the environmental impact and degradation of this compound is limited in the provided research, it's crucial to consider the potential environmental implications of any chemical compound and implement responsible waste management strategies. []

Q15: What is the historical significance of this compound in chemical research?

A15: The pinacol rearrangement, for which this compound is a model compound, represents a fundamental reaction in organic chemistry with a long history of study. Research on this compound has contributed significantly to our understanding of carbocation chemistry, photochemical reactions, and molecular rearrangements. []

Q16: What are potential future research directions involving this compound?

A16: Future research could explore:

  • Conducting thorough assessments of the environmental fate and potential toxicity of this compound and its derivatives. []

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